Oxytocin, (4-ethyl-phe)(2)-
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Overview
Description
Oxytocin, (4-ethyl-phe)(2)-, is a synthetic analogue of the naturally occurring hormone oxytocin. This compound is characterized by the substitution of the second amino acid in the oxytocin sequence with 4-ethyl-phenylalanine. Oxytocin is a nonapeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in social bonding, reproduction, and various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin analogues, including oxytocin, (4-ethyl-phe)(2)-, is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential assembly of amino acids on a solid support, allowing for the efficient production of peptides . The process includes:
Peptide Assembly: The peptide chain is assembled by coupling N-protected amino acids to a growing peptide chain immobilized on a resin.
Deprotection and Cleavage: The peptide is deprotected and cleaved from the resin.
Oxidative Folding: The peptide undergoes oxidative folding to form the correct disulfide bonds.
Purification and Analysis: The final product is purified and analyzed to ensure its purity and correct structure.
Industrial Production Methods
Industrial production of oxytocin analogues follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity. The use of Fmoc-SPPS (9-fluorenylmethoxycarbonyl) is common due to its practicality and safety .
Chemical Reactions Analysis
Types of Reactions
Oxytocin, (4-ethyl-phe)(2)-, can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds during oxidative folding.
Reduction: Cleavage of disulfide bonds under reducing conditions.
Substitution: Replacement of specific amino acids to create analogues.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as iodine or air oxidation.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Amino acid derivatives with protecting groups are used during SPPS.
Major Products
The major products of these reactions are various oxytocin analogues with modified amino acid sequences, each exhibiting unique biological activities .
Scientific Research Applications
Oxytocin, (4-ethyl-phe)(2)-, has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and folding.
Biology: Investigated for its role in social behavior, stress regulation, and reproductive functions.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Oxytocin, (4-ethyl-phe)(2)-, exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors. This binding triggers intracellular signaling pathways involving the mobilization of calcium ions and the production of prostaglandins, leading to various physiological responses such as uterine contractions and social bonding behaviors .
Comparison with Similar Compounds
Similar Compounds
Deamino-6-carba-oxytocin: An analogue with modified aromatic amino acid in position 2, exhibiting high natriuretic activity.
[2-0-methyltyrosine]oxytocin: Another analogue with enhanced biological activity.
Uniqueness
Oxytocin, (4-ethyl-phe)(2)-, is unique due to the specific substitution of 4-ethyl-phenylalanine, which imparts distinct biological properties compared to other analogues. This modification can enhance or alter its interaction with oxytocin receptors, leading to unique physiological effects .
Properties
CAS No. |
24870-58-4 |
---|---|
Molecular Formula |
C45H70N12O11S2 |
Molecular Weight |
1019.2 g/mol |
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-ethylphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H70N12O11S2/c1-6-24(5)37-44(67)51-28(14-15-34(47)58)40(63)53-31(19-35(48)59)41(64)55-32(45(68)57-16-8-9-33(57)43(66)54-29(17-23(3)4)39(62)50-20-36(49)60)22-70-69-21-27(46)38(61)52-30(42(65)56-37)18-26-12-10-25(7-2)11-13-26/h10-13,23-24,27-33,37H,6-9,14-22,46H2,1-5H3,(H2,47,58)(H2,48,59)(H2,49,60)(H,50,62)(H,51,67)(H,52,61)(H,53,63)(H,54,66)(H,55,64)(H,56,65) |
InChI Key |
USPHIKQODZFOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC |
Origin of Product |
United States |
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